molecular formula C20H18ClFN4O2 B2702720 3-(4-chlorophenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 847398-47-4

3-(4-chlorophenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2702720
CAS RN: 847398-47-4
M. Wt: 400.84
InChI Key: IZYOYFBTXIILEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and piperazine rings would give the molecule a certain amount of rigidity. The electronegative chlorine and fluorine atoms would likely influence the molecule’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The pyrimidine ring, for example, is a common feature in many biological molecules and is involved in a wide range of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine and fluorine atoms might make the compound more polar, affecting its solubility in different solvents .

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied as a potential therapeutic agent .

Mechanism of Action

Target of Action

The primary target of the compound 3-(4-chlorophenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is the fibroblast growth factor receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound 3-(4-chlorophenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione inhibits this process, thereby disrupting the signaling pathway .

Biochemical Pathways

The compound 3-(4-chlorophenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione affects the FGFR signaling pathway . This pathway plays an essential role in various types of tumors and regulates organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting this pathway, the compound can potentially prevent the progression and development of several cancers .

Result of Action

The compound 3-(4-chlorophenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione exhibits potent FGFR inhibitory activity . In vitro, it has been shown to inhibit cell proliferation and induce apoptosis . Furthermore, it significantly inhibits the migration and invasion of cells .

properties

IUPAC Name

3-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4O2/c21-14-1-5-17(6-2-14)26-19(27)13-18(23-20(26)28)25-11-9-24(10-12-25)16-7-3-15(22)4-8-16/h1-8,13H,9-12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYOYFBTXIILEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=CC(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.